

Fundamental Reactivity of 2-Chloro-5-ethylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507

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Disclaimer: Specific experimental data on the reactivity of **2-Chloro-5-ethylphenol** is limited in publicly available literature. Therefore, this guide infers its fundamental reactivity based on established principles of organic chemistry and data from structurally analogous compounds, such as other substituted chlorophenols and alkylphenols. The provided experimental protocols are representative and may require optimization.

Introduction

2-Chloro-5-ethylphenol is a substituted aromatic compound with the molecular formula C_8H_9ClO . Its structure, featuring a hydroxyl group, a chlorine atom, and an ethyl group attached to a benzene ring, dictates its chemical behavior. The interplay of the electronic and steric effects of these substituents governs the reactivity of both the aromatic ring and the phenolic hydroxyl group. This document provides a comprehensive overview of the predicted fundamental reactivity of **2-Chloro-5-ethylphenol**, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed properties of **2-Chloro-5-ethylphenol** is presented below. Spectroscopic data for the closely related 2-chloro-5-methylphenol is also provided for comparative purposes.

Table 1: Physicochemical Properties of **2-Chloro-5-ethylphenol**

Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO	[1]
Molecular Weight	156.61 g/mol	[1]
CAS Number	153812-97-6	[1]
Appearance	Inferred to be a colorless to pale yellow liquid or low-melting solid	General properties of similar phenols
Boiling Point	225.2 °C at 760 mmHg (Predicted)	General properties of similar phenols
Density	1.18 g/cm ³ (Predicted)	General properties of similar phenols
Purity	≥98% (Commercially available)	[2]

Table 2: Predicted/Reference Spectroscopic Data

Data Type	2-Chloro-5-methylphenol (Reference)	2-Chloro-5-ethylphenol (Predicted)
¹ H NMR (CDCl ₃ , δ)	7.15 (d, 1H), 6.90 (d, 1H), 6.75 (dd, 1H), 5.30 (s, 1H, OH), 2.30 (s, 3H, CH ₃)	~7.2 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H), ~5.4 (s, 1H, OH), ~2.6 (q, 2H, CH ₂), ~1.2 (t, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , δ)	151.2, 137.5, 129.8, 122.1, 121.3, 115.8, 20.9	~151.5, ~144.0, ~129.5, ~122.0, ~121.5, ~116.0, ~28.5, ~15.5
IR (cm ⁻¹)	~3400 (O-H stretch), ~1600, ~1500 (C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)	~3400 (O-H stretch), ~2970 (C-H stretch), ~1600, ~1500 (C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)

Core Reactivity Principles

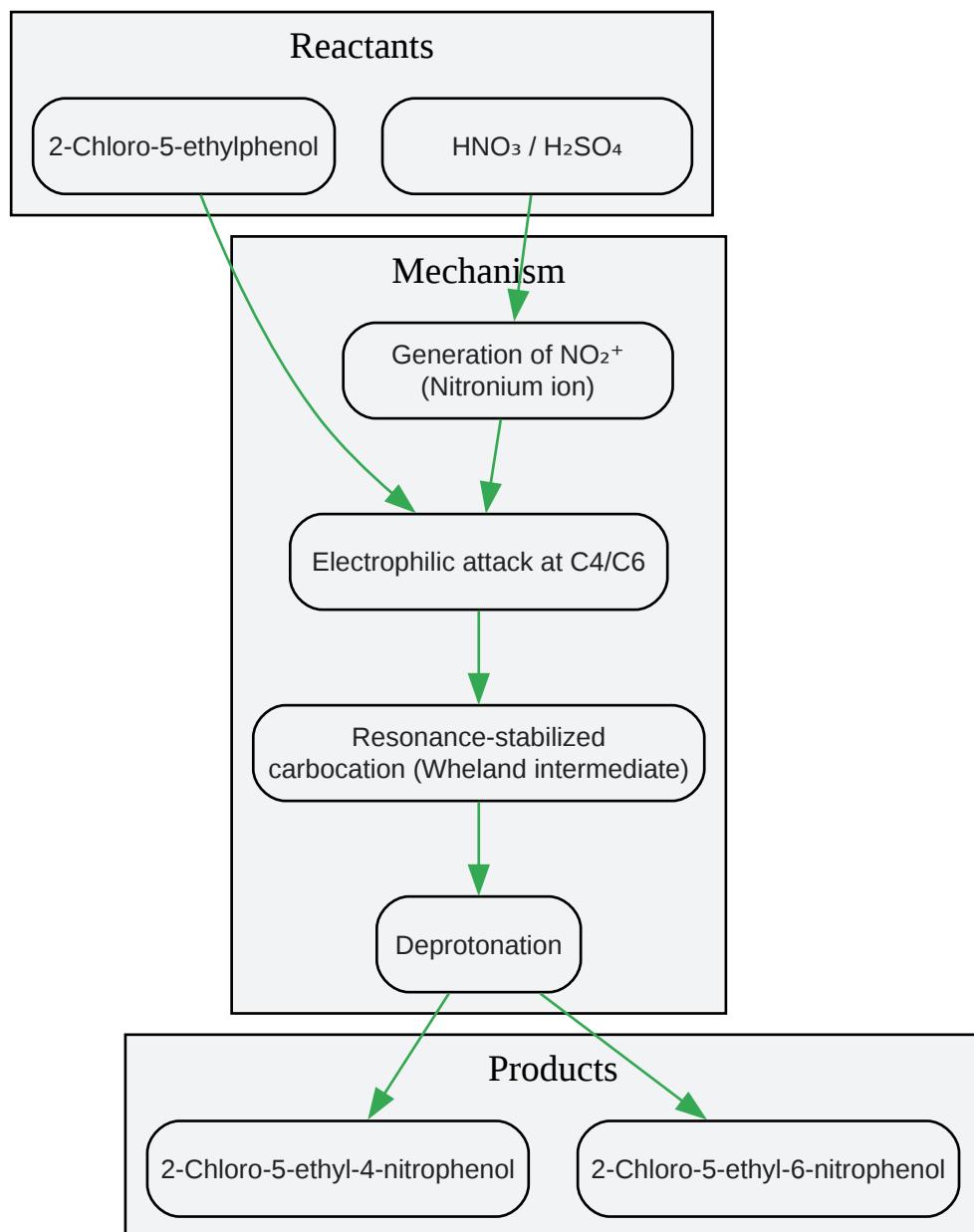
The reactivity of **2-Chloro-5-ethylphenol** is primarily governed by two reactive centers: the aromatic ring and the phenolic hydroxyl group.

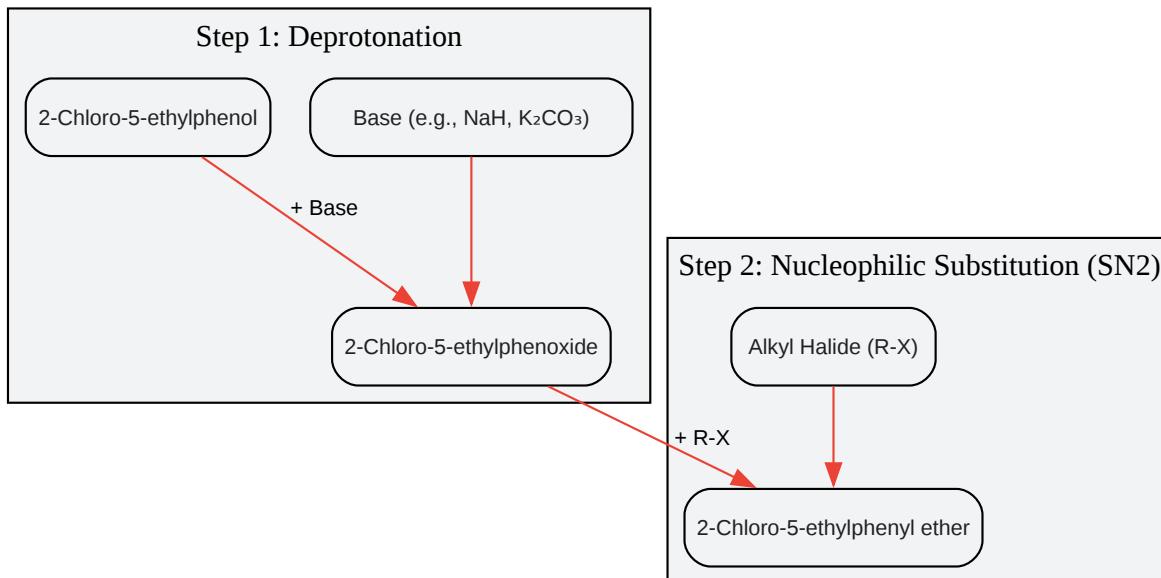
Aromatic Ring Reactivity: Electrophilic Aromatic Substitution

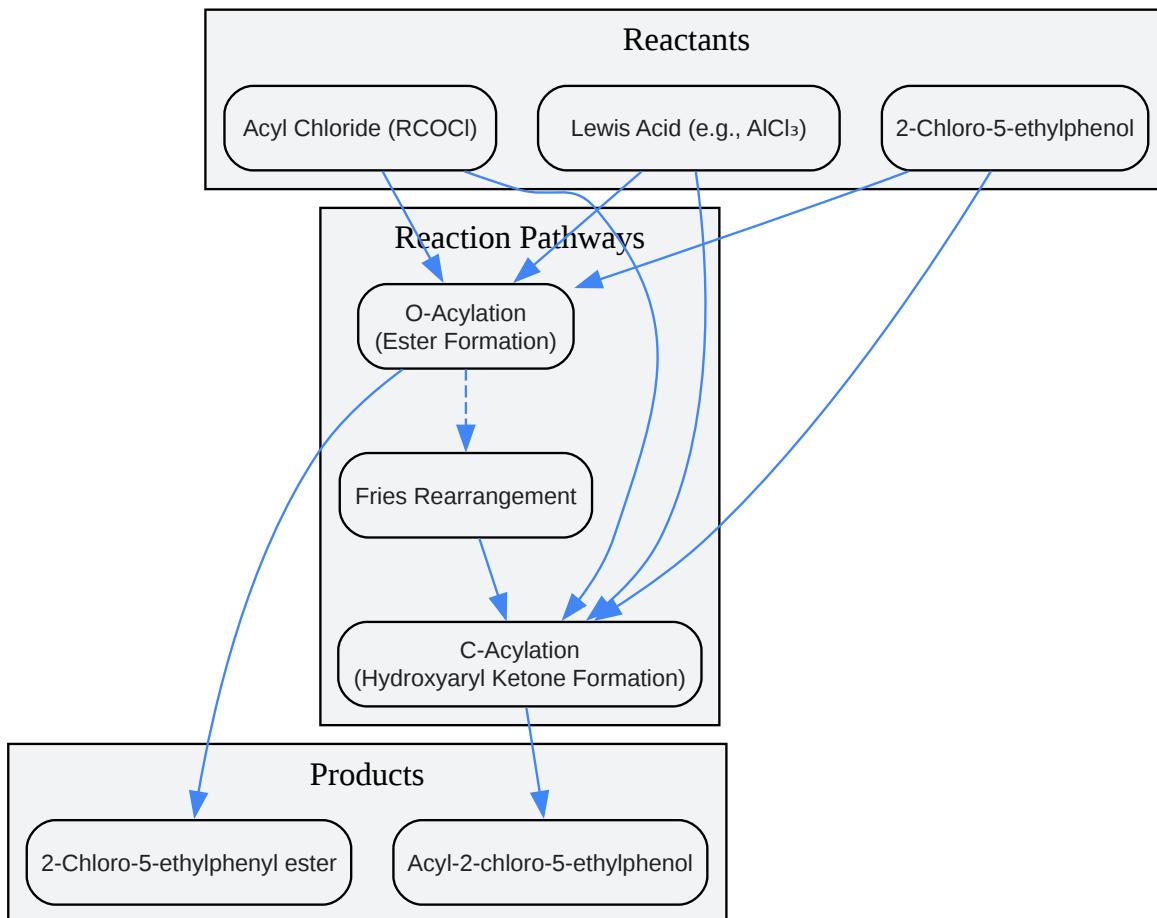
The substituents on the benzene ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

- **Hydroxyl Group (-OH):** A strongly activating, ortho, para-directing group due to its $+M$ (mesomeric) effect, which donates electron density to the ring.
- **Chlorine Atom (-Cl):** A deactivating, ortho, para-directing group. Its $-I$ (inductive) effect withdraws electron density, making the ring less reactive than benzene, but its $+M$ effect directs incoming electrophiles to the ortho and para positions.
- **Ethyl Group (-CH₂CH₃):** A weakly activating, ortho, para-directing group due to its $+I$ effect and hyperconjugation.

The combined influence of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the strongly activating hydroxyl group. The positions are numbered as follows: C1 (with -OH), C2 (with -Cl), C3, C4, C5 (with -Et), and C6. The available positions for substitution are C4 and C6. Steric hindrance from the adjacent chlorine and ethyl groups will also influence the final product distribution.







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References

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- 2. athabascau.ca [athabascau.ca]

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